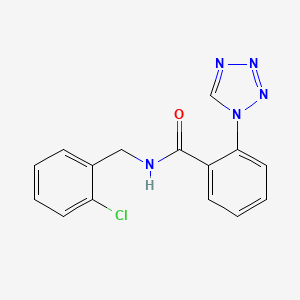

N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Description

Significance of Tetrazole-Containing Compounds in Organic and Medicinal Chemistry Research

The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a cornerstone in medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group. hilarispublisher.comresearchgate.net This substitution can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile. hilarispublisher.com The planar, electron-rich nature of the tetrazole ring allows it to participate in various non-covalent interactions with biological targets. nih.gov

The versatility of the tetrazole ring is evidenced by its presence in a wide array of clinically used drugs with diverse therapeutic applications, including antibacterial, antihypertensive, anticancer, and antifungal agents. lifechemicals.comtandfonline.com For instance, the blockbuster antihypertensive drug Losartan features a tetrazole ring that is crucial for its activity. lifechemicals.comtandfonline.com The ability of tetrazole nitrogen atoms to coordinate with metal ions also extends their utility into materials science and coordination chemistry. researchgate.netlifechemicals.com

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Class |

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive |

| Irbesartan | Antihypertensive |

| Candesartan | Antihypertensive |

| Cefotiam | Antibacterial |

| Letrozole | Anticancer |

| Tedizolid | Antibacterial |

This table is for illustrative purposes and is not exhaustive.

Role of Benzamide (B126) Scaffolds in Synthetic and Biological Chemistry

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities. The amide bond within the benzamide structure can readily form hydrogen bonds with biological receptors and enzymes, contributing to potent and specific interactions. nih.gov This has led to the development of benzamide-containing drugs with applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. nanobioletters.com

From a synthetic standpoint, the benzamide core is a versatile building block. The amide bond is typically stable and can be formed through various well-established coupling reactions. nanobioletters.com The aromatic ring of the benzamide can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov The substitution patterns on both the benzoyl and aniline (B41778) portions of the benzamide can be modified to fine-tune the biological activity and physicochemical properties of the resulting molecules. nih.gov

Overview of the Chemical Research Landscape for N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide Derivatives

The research landscape for derivatives of this compound is primarily focused on the synthesis and evaluation of their potential biological activities. Synthetic strategies often involve the coupling of a substituted benzoic acid (or its activated form) with an appropriate amine. researchgate.net For compounds in this class, this would typically involve the reaction of 2-(1H-tetrazol-1-yl)benzoic acid with 2-chlorobenzylamine (B130927).

While specific studies on the exact parent compound are not extensively documented in publicly available literature, research on related structures combining tetrazole and benzamide moieties highlights the therapeutic potential of this chemical space. For example, the synthesis of various triphenylmethyl tetrazole benzamides has been explored, although the tested compounds showed limited antibacterial activity. researchgate.net Other research has focused on creating novel benzamide derivatives incorporating different heterocyclic rings, such as 1,2,4-oxadiazole, which have demonstrated promising insecticidal and fungicidal activities. nih.govnih.gov

The general approach in this field involves the design and synthesis of libraries of related compounds, where modifications are made to the substitution patterns on the benzyl (B1604629) and benzoyl rings. These derivatives are then screened against a variety of biological targets to identify potential therapeutic agents. The 2-chloro substitution on the benzyl group of the title compound is a common feature in medicinal chemistry, often introduced to modulate the compound's conformation and electronic properties, which can influence its binding to target proteins.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-13-7-3-1-5-11(13)9-17-15(22)12-6-2-4-8-14(12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQXICSUJLGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Chlorobenzyl 2 1h Tetrazol 1 Yl Benzamide and Analogues

Strategic Retrosynthetic Analysis of the Benzamide-Tetrazole Core

A retrosynthetic analysis of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide reveals two primary disconnections. The most apparent disconnection is at the amide bond, suggesting a synthetic route involving the coupling of a 2-(1H-tetrazol-1-yl)benzoic acid derivative with 2-chlorobenzylamine (B130927). A second key disconnection can be made at the bond between the phenyl ring and the tetrazole nitrogen, pointing towards a synthesis that involves the formation of the tetrazole ring on a pre-existing benzamide (B126) scaffold. The choice of synthetic direction often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Conventional and Novel Reaction Pathways for Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of the target compound and its analogs. The tetrazole moiety is often utilized in medicinal chemistry as a bioisostere for a carboxylic acid group, which can enhance the pharmacological properties of a molecule. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions (e.g., azide-nitrile cycloadditions)

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a classic and widely used method for the synthesis of tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, involves the 1,3-dipolar cycloaddition of an azide to a nitrile. In the context of synthesizing the target molecule, this could involve reacting a 2-azidobenzamide derivative with a suitable nitrile or, more commonly, reacting a 2-cyanobenzamide (B92452) derivative with an azide source, such as sodium azide. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and can be catalyzed by various reagents, including Lewis acids.

A significant advantage of this method is the wide availability of nitrile and azide precursors. However, a key challenge is the potential for the formation of two regioisomers, the 1,5-disubstituted and the 2,5-disubstituted tetrazoles, although the 1,5-isomer is often thermodynamically favored. Reaction conditions can be optimized to favor the desired isomer.

| Reaction Type | Reactants | Key Features | Potential Challenges |

| [3+2] Cycloaddition | Nitrile and Azide | High atom economy, versatile. | Regioisomer formation, potentially harsh conditions. |

Multicomponent Reaction (MCR) Approaches to Tetrazoles

More recently, multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like tetrazoles in a single step from three or more starting materials. beilstein-journals.orgacs.org The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. This one-pot reaction combines an isocyanide, an aldehyde or ketone, an amine, and an azide (often trimethylsilyl (B98337) azide) to directly form a 1,5-disubstituted tetrazole.

This approach offers significant advantages in terms of efficiency and diversity generation, as a wide range of substituents can be introduced by varying the starting components. beilstein-journals.org For the synthesis of this compound analogs, an MCR approach could involve the reaction of a suitably functionalized benzoic acid, an isocyanide, an amine, and an azide source. This strategy allows for the rapid assembly of a library of related compounds for structure-activity relationship studies.

| Reaction Type | Reactants | Key Features | Potential Challenges |

| Ugi-Azide MCR | Isocyanide, Carbonyl, Amine, Azide | High efficiency, diversity-oriented. | Complex optimization, potential for side reactions. |

Benzamide Moiety Construction Techniques

The formation of the amide bond is the second critical transformation in the synthesis of the target molecule.

Amide Bond Formation Strategies

The most common method for forming the amide bond is the coupling of a carboxylic acid with an amine using a coupling reagent. In the synthesis of this compound, this would involve the reaction of 2-(1H-tetrazol-1-yl)benzoic acid with 2-chlorobenzylamine. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium- and uranium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with the amine. The acid chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. This method is highly effective but can be sensitive to other functional groups present in the molecule.

| Method | Reagents | Key Features | Potential Challenges |

| Coupling Reagent | Carboxylic acid, amine, coupling agent (e.g., DCC, EDC) | Mild conditions, high yields. | Epimerization of chiral centers, cost of reagents. |

| Acid Chloride | Carboxylic acid, thionyl chloride, amine | High reactivity, cost-effective. | Harsh conditions, functional group compatibility. |

Functional Group Interconversions on the Benzene (B151609) Ring

In some synthetic strategies, it may be advantageous to introduce or modify functional groups on the benzene ring after the core benzamide-tetrazole structure has been assembled. For example, a nitro group could be introduced onto the phenyl ring and then reduced to an amino group, which could be further functionalized. Halogenation reactions, such as chlorination or bromination, can also be performed to introduce substituents that can then be used in cross-coupling reactions to build more complex analogs. These functional group interconversions provide a powerful means to diversify the structure of the final compounds.

Chlorobenzyl Moiety Introduction and Functionalization

The primary method for introducing the N-(2-chlorobenzyl) moiety into the target molecule is through an amide bond formation reaction. This typically involves the coupling of 2-(1H-tetrazol-1-yl)benzoic acid with 2-chlorobenzylamine. The carboxylic acid can be activated to facilitate this reaction, a common strategy in amide synthesis to enhance the electrophilicity of the carboxyl carbon.

A general and widely employed method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating 2-(1H-tetrazol-1-yl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(1H-tetrazol-1-yl)benzoyl chloride is then reacted with 2-chlorobenzylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, direct coupling of the carboxylic acid and the amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The functionalization of the chlorobenzyl moiety itself is generally not performed after its incorporation into the benzamide structure. Instead, functionalized benzylamines are typically used as starting materials if modifications to this part of the molecule are desired. The chloro-substituent on the benzyl (B1604629) ring is relatively inert under standard amidation conditions, allowing for its direct use in the coupling reaction without the need for protecting groups.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the desired outcome.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions. The solubility of the reactants and intermediates, as well as the solvent's boiling point (for reactions requiring heating), are key considerations.

Temperature Control: Amidation reactions can be performed at a range of temperatures, from room temperature to reflux. The optimal temperature depends on the reactivity of the substrates and the coupling method employed. For highly reactive acyl chlorides, the reaction may be carried out at lower temperatures to minimize side reactions. In contrast, direct coupling methods may require heating to achieve a reasonable reaction rate.

Stoichiometry of Reagents: The molar ratio of the reactants plays a critical role. While a 1:1 molar ratio of the carboxylic acid (or its activated derivative) and the amine is theoretically required, a slight excess of one of the reactants, often the more volatile or less expensive one, may be used to ensure complete conversion of the limiting reagent. The amount of coupling agent and base (if used) also needs to be carefully controlled.

Reaction Time: The duration of the reaction should be sufficient to allow for complete conversion of the starting materials. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A hypothetical optimization study for the coupling of 2-(1H-tetrazol-1-yl)benzoic acid and 2-chlorobenzylamine is presented in the table below.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Triethylamine | DCM | 0 to RT | 4 | 75 |

| 2 | EDC/HOBt | DIPEA | DMF | RT | 12 | 82 |

| 3 | HATU | DIPEA | THF | RT | 6 | 90 |

| 4 | T3P | Pyridine | Acetonitrile | 50 | 8 | 88 |

This is a representative table and the data is hypothetical.

Catalytic Systems in the Synthesis of Tetrazolyl Benzamides

Catalysis offers a powerful tool for enhancing the efficiency and sustainability of amide bond formation. Both homogeneous and heterogeneous catalytic systems have been developed for the synthesis of benzamides and their analogues.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and can offer high activity and selectivity under mild conditions. For the synthesis of this compound, various homogeneous catalysts could be employed.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. walisongo.ac.idmrforum.com These catalysts are thought to activate the carboxylic acid by forming a borate (B1201080) ester intermediate, which is more susceptible to nucleophilic attack by the amine. walisongo.ac.id The reactions are often carried out at elevated temperatures with azeotropic removal of water to drive the equilibrium towards product formation.

Transition metal catalysts, particularly those based on ruthenium, have also been utilized for the synthesis of N-substituted benzamides. walisongo.ac.idresearchgate.netnih.gov These catalytic systems can proceed through various mechanisms, including the activation of the carboxylic acid or the amine. For instance, a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been reported, showcasing the versatility of these catalysts in forming complex structures. walisongo.ac.idresearchgate.netnih.gov

Heterogeneous Catalysis (e.g., nanoparticle-based catalysts)

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes. For the synthesis of tetrazolyl benzamides, a variety of solid catalysts can be envisioned.

Solid acid catalysts, such as sulfated tungstate, have been shown to be effective for direct amide formation between carboxylic acids and amines. nih.gov These catalysts provide acidic sites on their surface that can activate the carboxylic acid, facilitating the amidation reaction. Their robust nature and reusability make them an attractive option for large-scale synthesis. nih.gov

More recently, nanoparticle-based catalysts have garnered considerable attention due to their high surface area-to-volume ratio and unique catalytic properties. nih.gov Metal nanoparticles, such as those of gold, iron, or nickel, can catalyze the synthesis of amides from alcohols and amines under aerobic conditions. rsc.org For the synthesis of this compound, a nanoparticle catalyst could potentially facilitate the direct coupling of 2-(1H-tetrazol-1-yl)benzoic acid and 2-chlorobenzylamine under milder conditions than traditional methods. Nanostructured carbon materials have also been used as supports for catalysts in amide coupling reactions, offering high thermal stability and efficient heating under microwave irradiation. nih.gov

The use of magnetic nanoparticles as catalyst supports is another promising area. rsc.org These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the purification process and allowing for efficient recycling of the catalyst. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize the environmental impact of chemical manufacturing.

One key principle of green chemistry is the use of safer solvents. The development of "all-water" synthetic routes for related heterocyclic compounds, such as N-arylmethyl-2-substituted benzimidazoles, demonstrates the potential to replace hazardous organic solvents with water. rsc.org Such approaches often rely on the unique properties of water to mediate and direct the reaction. rsc.org

Atom economy is another central concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Direct catalytic amidation reactions are inherently more atom-economical than methods that rely on stoichiometric activating agents, as the only byproduct is water. walisongo.ac.id The use of catalytic systems, as discussed in the previous section, is therefore a key strategy for improving the atom economy of the synthesis.

Furthermore, the use of solvent-free reaction conditions, often in combination with microwave irradiation, represents a greener alternative to traditional solvent-based heating. beilstein-journals.orgnih.gov This approach can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. nih.gov

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents. | Performing the amidation reaction in an aqueous medium. rsc.org |

| Catalysis | Employing catalysts to reduce energy consumption and the use of stoichiometric reagents. | Utilizing boric acid or a reusable heterogeneous catalyst for the amide bond formation. walisongo.ac.idnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Employing a direct catalytic amidation that produces only water as a byproduct. walisongo.ac.id |

| Multicomponent Reactions | Combining multiple reaction steps into a single, efficient process. | Developing a one-pot synthesis of the tetrazolyl benzoic acid precursor followed by in-situ amidation. bohrium.com |

| Energy Efficiency | Using alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. | Performing the amidation reaction under solvent-free microwave conditions. nih.gov |

Spectroscopic and Structural Characterization of N 2 Chlorobenzyl 2 1h Tetrazol 1 Yl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, a combination of ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would provide a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the benzamide (B126) and chlorobenzyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a doublet around 4.5-5.0 ppm, coupled to the adjacent NH proton. The single proton of the tetrazole ring is anticipated to resonate at a significantly downfield position, potentially above 9.0 ppm, due to the electron-withdrawing nature of the heterocyclic ring. The amide proton (NH) would likely be observed as a broad singlet or a triplet, depending on the coupling with the benzylic protons, in the region of 8.0-9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide functional group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between 120 and 140 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The methylene carbon of the benzyl group would likely appear around 45-50 ppm. The carbon atom within the tetrazole ring would have a chemical shift in the region of 140-150 ppm.

HSQC Spectroscopy: An HSQC experiment would be instrumental in correlating the proton signals directly with their attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C NMR spectra. This two-dimensional NMR technique would definitively link the proton and carbon signals of the methylene group and each aromatic C-H unit.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | 167.0 |

| Tetrazole (CH) | 9.3 | 145.0 |

| Benzamide Aromatic (CH) | 7.5 - 8.2 | 125.0 - 135.0 |

| Chlorobenzyl Aromatic (CH) | 7.2 - 7.6 | 127.0 - 132.0 |

| Benzyl (CH₂) | 4.7 (d) | 48.0 |

| Amide (NH) | 8.5 (t) | - |

| Aromatic (C-Cl) | - | 133.0 |

| Aromatic (C-N) | - | 138.0 |

| Aromatic (C-C=O) | - | 136.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would appear as a very strong and sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated in the 1510-1550 cm⁻¹ region.

The aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several peaks in the 1450-1600 cm⁻¹ range. The stretching vibration of the C-N bond is expected around 1200-1350 cm⁻¹. The presence of the tetrazole ring would be indicated by characteristic ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration of the chlorobenzyl group would likely appear as a strong band in the 700-800 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3350 | Medium-Strong |

| Aromatic C-H | Stretch | 3050 | Weak-Medium |

| Amide C=O | Stretch (Amide I) | 1670 | Strong |

| Aromatic C=C | Stretch | 1600, 1480 | Medium |

| Amide N-H | Bend (Amide II) | 1530 | Medium |

| Tetrazole Ring | Skeletal Vibrations | 1000 - 1400 | Medium-Weak |

| C-N | Stretch | 1250 | Medium |

| C-Cl | Stretch | 750 | Strong |

Note: These are predicted values and the actual spectrum may show slight variations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular formula of a compound by providing a highly precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₅H₁₂ClN₅O, the expected exact mass can be calculated.

Using electrospray ionization (ESI) in positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. The high-resolution measurement of this ion would allow for the unambiguous confirmation of the elemental composition. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Interactive Data Table: Predicted HRMS Data

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₅H₁₂ClN₅O | [M+H]⁺ | 314.0752 |

| C₁₅H₁₂³⁷ClN₅O | [M+2+H]⁺ | 316.0723 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure would likely reveal a non-planar conformation due to the steric hindrance between the bulky substituents on the benzamide core. The dihedral angle between the two aromatic rings would be a key structural parameter. The amide linkage is expected to be in a trans conformation, which is generally more stable.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Hydrogen Bonding | N-H···O or N-H···N interactions |

| Pi-Pi Stacking | Present between aromatic rings |

| Conformation | Non-planar, trans-amide |

Note: These are general expectations for a molecule of this type and can only be confirmed by experimental X-ray diffraction analysis.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition of this compound (C₁₅H₁₂ClN₅O) can be calculated based on its molecular formula and atomic weights.

Interactive Data Table: Theoretical Elemental Analysis

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 57.42 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.86 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.30 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 22.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.10 |

| Total | 313.748 | 100.00 |

Experimental values from a pure sample are expected to be within ±0.4% of these calculated theoretical values.

Theoretical and Computational Investigations on N 2 Chlorobenzyl 2 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a cornerstone for investigating the properties of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide. These calculations offer valuable insights into the molecule's electronic structure, conformational preferences, and inherent reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potential)

The electronic landscape of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. For aromatic heterocyclic compounds like the one , the HOMO is typically distributed over the electron-rich regions, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is localized on electron-deficient areas, highlighting potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a key descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap suggests higher reactivity. For analogous compounds containing tetrazole and benzamide (B126) moieties, DFT calculations have shown HOMO-LUMO gaps in the range that suggests a stable yet reactive molecule.

Table 1: Representative Frontier Orbital Energies for a Structurally Related Tetrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is illustrative and based on general findings for similar aromatic heterocyclic systems.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. In this compound, the MEP would be expected to show negative potential (red and yellow regions) around the nitrogen atoms of the tetrazole ring and the oxygen atom of the amide group, indicating these are regions of high electron density and are susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the amide hydrogen and the aromatic protons, signifying electron-deficient areas.

Conformational Analysis and Tautomerism Studies (e.g., 1H- and 2H-tetrazole tautomers)

A critical aspect of tetrazole chemistry is the potential for tautomerism. The tetrazole ring can exist in two main tautomeric forms: the 1H- and 2H-tautomers. researchgate.netmdpi.com The relative stability of these tautomers is influenced by the nature of the substituent at the C5 and N1/N2 positions. DFT calculations on a range of substituted tetrazoles have consistently shown that the 2H-tautomer is generally more stable in the gas phase. iosrjournals.org However, in solution, the more polar 1H-tautomer can be favored, and intermolecular interactions can also play a significant role in determining the predominant tautomeric form. mdpi.com For this compound, it is crucial to computationally evaluate the relative energies of the 1H- and 2H-tetrazole tautomers to understand its likely structure and reactivity.

Table 2: Calculated Relative Energies of 1H- and 2H-Tetrazole Tautomers in a Model System

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-tetrazole | 1.5 - 3.0 |

| 2H-tetrazole | 0.0 |

Note: Data is illustrative and based on general findings for substituted tetrazoles in the gas phase.

Reactivity Descriptors and Computational Prediction of Reaction Pathways

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such descriptors are invaluable for predicting how this compound will behave in different chemical environments. For instance, a high chemical hardness would suggest low reactivity, while a high electrophilicity index would indicate a strong tendency to accept electrons.

Computational methods can also be employed to predict potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. This allows for an in-silico exploration of the molecule's chemical transformations, such as its susceptibility to hydrolysis, oxidation, or other reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. These simulations are particularly useful for understanding the conformational flexibility and intermolecular interactions of this compound in a condensed phase.

Conformational Stability in Solution-Phase Systems

MD simulations can be used to explore the conformational landscape of this compound in different solvents. By simulating the molecule's trajectory over nanoseconds, the relative stability of different conformers can be assessed. These simulations can reveal the preferred orientations of the flexible side chains and the likelihood of transitions between different conformational states. Such information is vital for understanding how the molecule's shape and flexibility are influenced by its environment.

Intermolecular Interaction Dynamics

Understanding how this compound interacts with other molecules is key to predicting its macroscopic properties. MD simulations can model the interactions between the molecule and solvent molecules, or with other solute molecules. These simulations can identify key intermolecular interactions, such as hydrogen bonding involving the amide group or π-π stacking interactions between the aromatic rings. By analyzing the dynamics of these interactions, insights can be gained into the molecule's solubility, aggregation behavior, and potential binding to biological targets.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are powerful computational tools used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods provide insights at a molecular level, guiding the design and optimization of potential therapeutic agents.

Protein-ligand docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site to form a stable complex. acs.org The fundamental principle is to find the energetically most favorable binding mode of the ligand within the target's binding pocket. This process is crucial for structure-based drug design. nih.gov

The docking process begins with the three-dimensional structures of both the ligand (the small molecule) and the receptor (the protein). The goal is to explore the vast conformational space of the ligand and the binding site to identify the pose that results in the lowest free energy of binding. This is achieved through two main components: a search algorithm and a scoring function.

Search Algorithms: These algorithms are responsible for generating a large number of possible binding poses of the ligand within the receptor's active site. Common algorithms include shape matching, systematic searches, and stochastic methods like Monte Carlo or genetic algorithms. ajgreenchem.com They systematically or randomly alter the ligand's position, orientation, and internal rotational bonds to explore different binding possibilities. ajgreenchem.com

Scoring Functions: Once a pose is generated by the search algorithm, a scoring function is used to evaluate its quality and estimate the binding affinity. nih.gov Scoring functions are mathematical models that calculate a score representing the strength of the protein-ligand interaction. nih.gov They consider various factors such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. nih.gov The poses are then ranked based on these scores to identify the most likely binding mode. nih.gov

The flexibility of both the ligand and the protein is a critical challenge. While ligand flexibility is commonly handled by exploring its rotatable bonds, protein flexibility, known as "induced fit," is more computationally demanding. ajgreenchem.com Methods to account for this include soft docking (allowing for some atomic overlap), side-chain flexibility, and using an ensemble of different protein conformations. ajgreenchem.com

Following the docking simulation, the top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the protein-ligand complex. This analysis provides a detailed picture of the binding mode and identifies the key amino acid residues in the active site that interact with the ligand. researchgate.net

Visual inspection of the docked complex is a primary step, allowing researchers to identify crucial interactions. bohrium.com Key interactions typically analyzed include:

Hydrogen Bonds: These are critical for specificity and affinity, formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and nonpolar residues of the protein, contributing significantly to binding energy.

Van der Waals Forces: These are weak, short-range attractions between all atoms.

Pi-Interactions: These include π-π stacking (between aromatic rings), cation-π (between a cation and an aromatic ring), and π-sulfur interactions.

Ionic Interactions: These occur between charged groups on the ligand and receptor.

Identifying these interactions helps in understanding the structural basis of the ligand's activity. For a molecule like this compound, analysis would focus on how the chlorobenzyl group, the benzamide linker, and the tetrazole ring orient themselves within the binding pocket and which residues they interact with. For instance, the nitrogen-rich tetrazole ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-stacking or hydrophobic interactions. This detailed analysis is fundamental for structure-activity relationship (SAR) studies and for designing modifications to improve potency and selectivity. nih.gov

| Interaction Type | Description | Potential Moieties in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H (donor), Amide C=O (acceptor), Tetrazole Nitrogens (acceptors) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Benzyl (B1604629) ring, Benzamide phenyl ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzyl ring, Benzamide phenyl ring |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Chlorine atom on the benzyl ring |

| Van der Waals Forces | Weak, non-specific attractions between atoms in close proximity. | All atoms in the molecule |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are employed. nih.govpharmacophorejournal.com Pharmacophore modeling is a cornerstone of this approach. mdpi.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and to trigger (or block) its biological response. nih.gov

Pharmacophore models are generated by analyzing a set of known active molecules. The process involves identifying the common chemical features and their spatial arrangement that are crucial for bioactivity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Groups (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers (PI, NI)

For a series of compounds related to this compound, a pharmacophore model would be constructed by superimposing several active analogues and identifying the common features. For example, the model might identify a hydrophobic feature corresponding to the chlorobenzyl group, a hydrogen bond acceptor for the amide carbonyl, and another acceptor/aromatic feature for the tetrazole ring, all arranged in a specific 3D geometry. nih.gov

Once validated, this pharmacophore model serves as a 3D query for searching large chemical databases to find new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active against the same target. cumhuriyet.edu.tr This approach is highly effective for hit identification and lead optimization in the absence of a target structure. nih.gov

| Pharmacophoric Feature | Description | Potential Origin in this compound |

| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Amide Oxygen, Tetrazole Nitrogen atoms |

| Hydrogen Bond Donor (HBD) | A Lewis acid capable of donating a hydrogen atom to a hydrogen bond. | Amide Nitrogen |

| Hydrophobic (HY) / Aromatic (AR) | A nonpolar group that interacts favorably with other nonpolar groups. | Chlorobenzyl ring, Phenyl ring of the benzamide |

| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. | Tetrazole ring (as a bioisostere for a carboxylic acid) |

Cheminformatics Applications in Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to solve problems in drug discovery. nih.gov It plays a vital role in designing compound libraries and performing virtual screening to identify promising lead candidates from vast chemical spaces. chemrxiv.org

Library Design: Cheminformatics tools are used to design focused or diverse chemical libraries. For a project centered on this compound, a focused library would be designed by creating variations around its core scaffold. This involves systematically modifying different parts of the molecule, such as changing the substitution on the benzyl ring, altering the linker, or replacing the tetrazole with other bioisosteres. Cheminformatics helps ensure that the designed library has desirable drug-like properties (e.g., adhering to Lipinski's Rule of Five) and good structural diversity to effectively explore the structure-activity relationship. beilstein-journals.org

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. chemrxiv.org It is a cost-effective alternative to high-throughput screening. There are two main types:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is known, docking is used to screen large databases (like PubChem or ZINC) against the target's binding site. hilarispublisher.com Millions of compounds can be docked and scored, and the top-scoring hits are selected for experimental testing. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, methods like pharmacophore modeling or 2D/3D similarity searching are used. A validated pharmacophore model, as described in section 4.4, can be used as a 3D query to filter databases for molecules that fit the model. cumhuriyet.edu.tr Similarly, a known active molecule like this compound can be used as a template to search for other molecules with high structural similarity.

These cheminformatics approaches significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. hilarispublisher.com

N 2 Chlorobenzyl 2 1h Tetrazol 1 Yl Benzamide Within the Context of Medicinal Chemistry Research Design

Bioisosterism and Scaffold Hopping Strategies

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a critical tool for modulating a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov This strategy is evident in the core structure of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide.

Benzamide (B126) as a Core Scaffold in Bioactive Molecules

The benzamide structure is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities. researchgate.net Its prevalence is due to its synthetic accessibility and its ability to form stable amide bonds that can participate in crucial hydrogen bonding interactions within receptor binding sites. nih.gov The amide bond is a common feature in over 40% of all bioactive molecules. drughunter.com

Benzamide derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.net The aromatic ring and the amide linkage provide a rigid framework that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to optimize target engagement. This synthetic tractability makes the benzamide scaffold an ideal starting point for building compound libraries for high-throughput screening and subsequent SAR studies. nih.govnih.gov

Table 2: Examples of Bioactive Molecules Featuring a Benzamide Scaffold

| Compound Class | Example | Therapeutic Area |

| Antipsychotics | Remoxipride | Psychiatry |

| Antiemetics | Metoclopramide | Gastroenterology |

| Antiarrhythmics | Procainamide | Cardiology |

| Anticancer Agents | Entinostat (MS-275) | Oncology nih.gov |

| Antitubercular Agents | Benzamide series | Infectious Disease acs.org |

Structure-Activity Relationship (SAR) Methodologies in Compound Design

Structure-activity relationship (SAR) studies are fundamental to the optimization of a lead compound. nih.gov By systematically altering different parts of a molecule, medicinal chemists can deduce which structural features are essential for biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. For this compound, a systematic SAR campaign would involve modifying its three main components: the N-(2-chlorobenzyl) moiety, the benzamide substitution pattern, and the tetrazole ring.

Systematic Modification of the N-(2-chlorobenzyl) Moiety

The N-(2-chlorobenzyl) group provides a key point for structural diversification to explore its impact on biological activity. Modifications can be systematically explored to probe the steric and electronic requirements of the corresponding binding pocket.

Positional Isomerism of the Chlorine Atom : Moving the chlorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) would alter the electronic distribution and steric profile of the ring. This can influence binding affinity and metabolic stability.

Halogen Substitution : Replacing the chlorine atom with other halogens (F, Br, I) would systematically vary both size and electronegativity, providing insight into the nature of the interaction (e.g., steric, electrostatic, or halogen bonding).

Bioisosteric Replacement : The chlorine atom could be replaced with other electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) to map the electronic requirements of the binding site.

Ring Modification : The benzyl (B1604629) ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore additional binding interactions.

Table 3: Hypothetical SAR of the N-Benzyl Moiety

| Modification on Benzyl Ring | Rationale | Potential Impact on Activity |

| Move Cl to 3- or 4-position | Alters steric and electronic profile. | May increase or decrease binding affinity depending on pocket shape. |

| Replace Cl with F, Br, I | Varies halogen size and electronegativity. | Could fine-tune binding interactions or introduce halogen bonds. |

| Replace Cl with -CH₃ | Introduces a small, lipophilic, electron-donating group. | Probes for hydrophobic pockets and sensitivity to electronic effects. |

| Replace Cl with -CF₃ | Introduces a lipophilic, strongly electron-withdrawing group. | Assesses tolerance for larger groups and electronic requirements. |

| Replace Phenyl with Pyridyl | Introduces a hydrogen bond acceptor (N atom). | Could form a new, beneficial interaction with the target protein. |

Variation of the Benzamide Substitution Pattern

The arrangement of substituents on the central benzamide ring is crucial for defining the molecule's three-dimensional shape and its ability to interact with a biological target. The parent compound has a 1,2-disubstitution pattern (ortho).

Positional Isomers : Synthesizing the meta (1,3-) and para (1,4-) isomers, where the tetrazole ring is moved relative to the amide group, would be a primary step. This would drastically alter the vector and distance between the tetrazole and N-chlorobenzyl groups, likely having a profound impact on activity. For example, if the tetrazole and the N-benzyl group need to bind to adjacent pockets in a receptor, an ortho or meta arrangement might be favored over a para arrangement.

Table 4: Positional Isomers of the Benzamide Core

| Isomer | Substitution Pattern | Description |

| Ortho | 1,2-disubstituted | The tetrazole and amide groups are adjacent, potentially leading to intramolecular interactions or specific orientations for binding. |

| Meta | 1,3-disubstituted | The substituents are separated by one carbon, offering a different spatial arrangement and vector projection. |

| Para | 1,4-disubstituted | The substituents are on opposite sides of the ring, maximizing the distance between them. |

Exploration of Tetrazole Ring Substitutions

While the tetrazole ring itself is a bioisostere, its structure can also be fine-tuned.

Isomeric Attachment : The tetrazole ring can exist as different isomers (e.g., 1H-tetrazole vs. 2H-tetrazole). The point of attachment to the benzamide ring influences the orientation of the ring's protons and nitrogen atoms, which can affect hydrogen bonding patterns.

Substitution on the Tetrazole Ring : It is possible to add small substituents to the carbon atom of the tetrazole ring (the C5 position). For example, replacing the hydrogen at C5 with a methyl or other small alkyl group could probe for additional hydrophobic interactions in the binding site, though this would also alter the acidic nature of the ring. Such modifications are a common strategy in tetrazole chemistry to optimize drug-like properties. beilstein-journals.org

Chemical Biology Approaches for Target Identification Strategies

The identification of molecular targets for a bioactive compound is a critical step in understanding its mechanism of action. Chemical biology offers powerful strategies to achieve this, primarily through the use of chemical probes and computational prediction methods.

To investigate the molecular interactions of this compound within a biological system, it could be developed into a chemical probe. The fundamental principle of a chemical probe is to retain the core pharmacophore of the parent molecule while incorporating a reporter or handle for detection and purification. Key considerations for designing such a probe include maintaining high affinity and selectivity for the intended target, ensuring cell permeability, and possessing adequate solubility. researchgate.net

Affinity-based probes are a subset of chemical probes that are instrumental in target discovery through chemical proteomics. researchgate.net These probes are typically designed by conjugating the active small molecule to an inert matrix, such as agarose or magnetic beads, allowing for the "pull-down" and subsequent identification of interacting proteins. researchgate.net

For this compound, a potential chemical probe could be synthesized by introducing a linker group at a position that is non-essential for its biological activity. This linker could then be attached to a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. The selection of the attachment point is crucial to avoid disrupting the key binding interactions of the parent molecule. ethz.ch

Illustrative Data Table 1: Potential Modifications for Chemical Probe Development

| Modification Site | Linker Type | Reporter Tag | Application |

|---|---|---|---|

| Para-position of the benzamide phenyl ring | Alkyl chain | Biotin | Affinity-based protein profiling |

| Meta-position of the chlorobenzyl ring | Polyethylene glycol (PEG) | Fluorescein | Cellular imaging |

| N-position of the tetrazole ring (if synthetically feasible) | Click-chemistry handle (e.g., alkyne) | Rhodamine | In-situ labeling |

Computational methods provide a powerful and cost-effective approach to generating hypotheses about the potential biological targets of a small molecule. These in silico techniques can predict interactions with proteins, offering a list of candidates for subsequent experimental validation.

One common strategy involves combining information from the human interactome and transcriptome data from relevant cell lines. nih.gov By identifying proteins that are both highly connected within interaction networks and potentially dysregulated in a disease state, it is possible to prioritize potential targets. nih.govplos.org For this compound, a computational screening could be performed against a library of protein structures to identify those with favorable binding energies.

Another approach is inverse docking, where the small molecule is docked against a large collection of protein binding sites to find potential targets. The results of such a screen can be ranked based on docking scores and binding free energy calculations. researchgate.net

Illustrative Data Table 2: Hypothetical Top Hits from a Computational Target Prediction Screen

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Biological Function |

|---|---|---|---|

| Kinase X | -10.2 | 50 nM | Signal transduction |

| Protease Y | -9.8 | 120 nM | Protein degradation |

| Receptor Z | -9.5 | 250 nM | Cell surface signaling |

Design Principles for Novel Chemical Probes and Research Tools

The development of effective chemical probes requires adherence to several key design principles to ensure their utility and the reliability of the data they generate. These principles guide the optimization of a bioactive compound into a tool for biological research. ethz.ch

A critical aspect is the identification of an "exit vector" from the ligand-binding site, which allows for the attachment of a linker and reporter group without disrupting the key interactions with the target protein. ethz.ch Structure-activity relationship (SAR) data for the parent compound and its analogs can provide valuable insights into which positions on the molecule are tolerant to modification. ethz.ch

Furthermore, the choice of the reporter group is dictated by the intended application. For example, fluorescent probes are designed for cellular imaging, and their photophysical properties, such as excitation and emission wavelengths, are important considerations. rsc.orgresearchgate.net For affinity-based probes, the linker must be of sufficient length and flexibility to allow the capture of the target protein without steric hindrance.

Illustrative Data Table 3: Key Design Principles for Chemical Probe Development

| Design Principle | Rationale | Example Application |

|---|---|---|

| Target Selectivity | To ensure that the probe interacts specifically with the intended target, minimizing off-target effects. researchgate.net | Use in target validation studies. |

| Maintained Bioactivity | The probe should retain a similar biological activity and potency to the parent compound. researchgate.net | Quantitative assessment of target engagement. |

| Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane. ethz.ch | Live-cell imaging of target localization. |

| Minimal Perturbation | The attached linker and reporter should not significantly alter the binding mode or properties of the parent molecule. ethz.ch | Accurate representation of the parent molecule's interactions. |

Future Research Directions and Academic Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant promise for the targeted design of analogues of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide. nih.gov These computational tools can analyze vast datasets to identify complex relationships between a molecule's structure and its biological activity, a method known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govdromicslabs.comdrugtargetreview.com

In the context of this compound, ML algorithms can be trained on datasets of similar compounds to predict the biological activities of novel, yet-to-be-synthesized derivatives. nih.gov By systematically modifying the substituents on the chlorobenzyl and benzamide (B126) rings, these models can forecast how changes will impact a desired therapeutic effect. Early efforts in computational design relied on linear QSAR models, which often failed to predict outcomes for novel scaffolds due to assumptions of linearity. mdpi.com Modern ML approaches, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNNs), can handle non-linear biological data with much higher accuracy. drugtargetreview.commdpi.com Deep learning models, in particular, can learn intricate relationships between molecular structures and their activities, predicting properties like binding affinity, toxicity, and bioavailability. nih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, dramatically accelerating the discovery process and reducing costs. nih.govresearchgate.net

Future research will likely involve de novo drug design, where generative AI models create entirely new molecular structures based on a desired activity profile. researchgate.netspringernature.com Starting with the core tetrazole-benzamide scaffold, these algorithms could suggest novel modifications to optimize multiple parameters simultaneously, leading to the design of highly potent and specific therapeutic agents. nih.gov

Table 1: Comparison of Machine Learning Models in Compound Design

| Model Type | Description | Application for this compound Analogues | Key Advantage |

|---|---|---|---|

| Support Vector Machines (SVM) | A supervised learning model that finds a hyperplane to separate data points into different classes. | Classifying analogues as 'active' or 'inactive' based on structural descriptors. drugtargetreview.com | Effective in high-dimensional spaces and for classification tasks. |

| Random Forest (RF) | An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes or mean prediction of the individual trees. drugtargetreview.com | Predicting the specific inhibitory concentration (e.g., IC50) of new analogues; identifying key structural features contributing to activity. | Robust, handles large datasets, and provides feature importance. mdpi.com |

| Deep Neural Networks (DNNs) | Multi-layered networks of neurons that can learn complex patterns from large datasets. Includes architectures like CNNs and RNNs. nih.gov | Generating novel molecular structures with desired properties; predicting complex ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govnih.gov | Can learn highly complex, non-linear relationships and generate novel data. nih.govresearchgate.net |

Advanced Synthetic Strategies for Enhanced Molecular Diversity

The future synthesis of analogues based on this compound will increasingly rely on advanced strategies that enhance molecular diversity and improve reaction efficiency. Traditional multi-step synthesis can be time-consuming; modern methods aim to streamline the creation of compound libraries for screening. beilstein-journals.org

One promising approach is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgresearchgate.net This is particularly relevant for the tetrazole moiety. Recent innovations have focused on creating novel tetrazole-containing building blocks, such as tetrazole aldehydes, that can be readily incorporated into MCRs like the Ugi or Passerini reactions. researchgate.netnih.gov This strategy facilitates the rapid generation of a wide array of structurally diverse compounds, allowing for a broad exploration of the chemical space around the parent molecule. beilstein-journals.orgbeilstein-journals.org

Furthermore, modern methods for forming the benzamide bond are moving beyond traditional coupling reagents. Techniques such as oxidative amidation, which can involve reacting aldehydes or benzylamines with an amine source under oxidative conditions, offer more sustainable and efficient pathways. researchgate.net The development of novel heterogeneous catalysts, such as those based on copper and cobalt species on graphene oxide supports, can further enhance the efficiency and sustainability of these reactions. researchgate.net These advanced synthetic tools are crucial for building libraries of analogues needed for robust structure-activity relationship studies and for feeding the data-hungry AI models used in compound design.

Table 2: Advanced Synthetic Strategies for Analogue Synthesis

| Strategy | Description | Application to Target Scaffold |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product incorporating substantial parts of all starting materials. researchgate.netnih.gov | Rapidly diversifying the substituents around the tetrazole and benzamide core by using novel tetrazole-aldehyde building blocks in Ugi or Passerini reactions. beilstein-journals.org |

| Late-Stage Functionalization | Introducing or modifying functional groups on a complex molecule at a late stage of the synthesis. | Modifying the aromatic rings of the this compound scaffold to fine-tune properties without re-synthesizing the entire molecule from scratch. |

| Catalytic Oxidative Amidation | Formation of an amide bond via the oxidation of precursors like aldehydes or benzylamines in the presence of an amine. researchgate.net | Efficiently synthesizing the benzamide linkage using sustainable catalysts, avoiding the need for pre-activation of a carboxylic acid. researchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. | Enabling safer, more controlled, and scalable synthesis of tetrazole intermediates, which can sometimes involve hazardous reagents like azides. nih.gov |

Development of Novel Computational Models for Predicting Molecular Interactions

Beyond the AI/ML-based models for predicting activity, the development of novel computational models to simulate and predict direct molecular interactions is a critical future direction. These in silico techniques provide a dynamic, three-dimensional understanding of how a compound like this compound binds to a specific biological target, such as a protein or enzyme. stmjournals.com

Advanced computational methods include three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods go beyond 2D descriptors to model the steric and electrostatic fields of a molecule, providing a more detailed picture of the structural requirements for binding. mdpi.com For example, a CoMSIA model could reveal that specific regions around the benzamide moiety require hydrogen bond donors to improve binding affinity, guiding the rational design of more potent analogues. nih.gov

Molecular docking and molecular dynamics (MD) simulations offer an even more granular view. acs.org Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can model the stability of this protein-ligand complex over time, accounting for the flexibility of both molecules. stmjournals.comacs.org These simulations can elucidate key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand in the binding pocket. mdpi.comnih.gov The development of mathematical frameworks that can quickly simulate how parameters like binding site rigidity and linkage strength affect molecular interactions will make these computational experiments more efficient and predictive. drugtargetreview.com Such models are crucial for understanding the mechanism of action and for optimizing the binding affinity of new derivatives. nih.gov

Table 3: Computational Models for Elucidating Molecular Interactions

| Model | Purpose | Information Gained for Compound Analogues |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural properties (steric/electrostatic fields) of molecules with their biological activity. mdpi.comnih.gov | Generates contour maps indicating where bulky groups, positive/negative charges, or hydrogen bond donors/acceptors would enhance or decrease activity. mdpi.com |

| Molecular Docking | Predicts the binding pose and orientation of a ligand within the active site of a target protein. acs.orgmdpi.com | Identifies key amino acid residues involved in binding and suggests specific interactions (e.g., hydrogen bonds) that could be targeted for optimization. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time, revealing the dynamic behavior of the protein-ligand complex. stmjournals.comacs.org | Assesses the stability of the docked pose, reveals conformational changes upon binding, and calculates binding free energies. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, critical part of the system (e.g., the active site) with high-accuracy quantum mechanics and the rest with efficient molecular mechanics. stmjournals.com | Provides a highly accurate description of electronic events like bond breaking/formation or charge transfer during the interaction. |

Exploration of Complex Molecular Architectures Incorporating Tetrazole and Benzamide Units

Future research will also focus on using the tetrazole and benzamide moieties as fundamental building blocks for creating more complex and novel molecular architectures. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature that makes it a privileged structure in medicinal chemistry. nih.govnih.govresearchgate.net This property, combined with its ability to participate in hydrogen bonding and coordinate with metals, makes it a versatile component for designing sophisticated molecules. nih.gov

One avenue of exploration is the creation of fused heterocyclic systems. By designing synthetic routes that link the tetrazole and benzamide units into a rigid, polycyclic structure, researchers can create entirely new chemical scaffolds. For instance, tricyclic systems fusing a pyrazole, triazine, and tetrazole ring have been investigated as a source of new chemotherapeutic agents. mdpi.com Applying similar principles to the benzamide-tetrazole core could lead to novel, conformationally constrained analogues with unique pharmacological profiles.

Another direction involves using the parent compound's structure as a starting point for fragment-based drug design (FBDD). The chlorobenzyl, benzamide, and tetrazole fragments could be individually optimized or linked to other chemical moieties to build more complex molecules that interact with multiple sites on a biological target or even multiple targets. This approach allows for the systematic construction of larger, more intricate architectures with tailored properties, moving beyond simple substitution of the parent scaffold. beilstein-journals.org This exploration into novel chemical space is essential for discovering next-generation compounds with improved efficacy and new mechanisms of action.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Amide bond formation between 2-(1H-tetrazol-1-yl)benzoic acid and 2-chlorobenzylamine via coupling reagents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF .

- Step 2 : Cyclization or functionalization of the tetrazole ring, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Optimization : Reaction yields are maximized by controlling temperature (0–60°C), solvent polarity, and stoichiometric ratios. Thin-layer chromatography (TLC) and NMR are used for real-time monitoring .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography (using SHELX programs for refinement ).

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.5 ppm for benzyl CH₂) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 358.08) .

Q. What preliminary biological assays are recommended for evaluating this compound?

- Assays :

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorobenzyl substituent influence reactivity and bioactivity?

- Mechanistic insight : The electron-withdrawing chlorine atom increases electrophilicity at the amide carbonyl, enhancing interactions with nucleophilic residues in enzymes (e.g., serine hydrolases) .

- SAR studies : Comparative analysis with analogs (e.g., 4-chloro or 3-fluoro derivatives) shows chlorine’s role in improving metabolic stability and target binding .

Q. What crystallographic strategies resolve structural ambiguities in tetrazole-containing benzamides?

- Approach :

- Use SHELXL for refining high-resolution X-ray data, focusing on tetrazole ring puckering and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Challenge : Disorder in the benzyl group requires constrained refinement and occupancy adjustments .

Q. How to address contradictions in reported bioactivity data across studies?

- Troubleshooting :

- Verify compound purity (HPLC ≥95%) and confirm stereochemistry via CD spectroscopy .

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Compare with structurally validated analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) .

Q. What analytical methods detect and quantify degradation products under physiological conditions?

- Protocols :

- LC-MS/MS : Monitor hydrolytic cleavage of the amide bond (e.g., in simulated gastric fluid) .

- Forced degradation studies : Expose to UV light, heat, or oxidants (H₂O₂) to identify labile sites .

Methodological Challenges and Solutions

Q. How to design experiments for elucidating the mechanism of action in enzyme inhibition?

- Strategies :

- Kinetic assays : Measure Kₘ and Vₘₐₓ shifts in the presence of the compound to identify competitive/non-competitive inhibition .

- Docking simulations : Use AutoDock Vina with crystallographic enzyme structures (PDB) to predict binding poses .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.